molecular formula C19H27ClN2O4 B5105814 1-[(3-Chlorophenyl)methyl]-4-cyclohexylpiperazine;oxalic acid

1-[(3-Chlorophenyl)methyl]-4-cyclohexylpiperazine;oxalic acid

Cat. No.: B5105814
M. Wt: 382.9 g/mol
InChI Key: NQEDESCBLRJAFV-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-4-cyclohexylpiperazine;oxalic acid is a compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a 3-chlorophenylmethyl group and a cyclohexyl group, combined with oxalic acid. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-[(3-Chlorophenyl)methyl]-4-cyclohexylpiperazine typically involves several steps. One common synthetic route includes the reaction of 3-chlorobenzyl chloride with 4-cyclohexylpiperazine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.

Chemical Reactions Analysis

1-[(3-Chlorophenyl)methyl]-4-cyclohexylpiperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]-4-cyclohexylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-cyclohexylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1-[(3-Chlorophenyl)methyl]-4-cyclohexylpiperazine include other piperazine derivatives such as:

  • 1-(4-Chlorophenyl)piperazine
  • 1-(3-Trifluoromethylphenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-cyclohexylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2.C2H2O4/c18-16-6-4-5-15(13-16)14-19-9-11-20(12-10-19)17-7-2-1-3-8-17;3-1(4)2(5)6/h4-6,13,17H,1-3,7-12,14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEDESCBLRJAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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